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Get Quote

Executive Summary
This guide details the computational protocol for modeling the binding mechanics of N-(2-
phenylethyl)oxolan-3-amine (also known as N-phenethyl-3-aminotetrahydrofuran). This

molecule represents a "privileged scaffold" in medicinal chemistry, structurally bridging the

pharmacophores of Sigma-1 Receptor (σ1R) agonists (e.g., Anavex 2-73) and Trace Amine-

Associated Receptor (TAAR) ligands.

The following workflow prioritizes the Sigma-1 Receptor as the primary target due to the high

structural congruence of the N-phenylethyl moiety and the cyclic ether core with known high-

affinity σ1R ligands. The protocol employs a "Self-Validating" methodology, combining Induced

Fit Docking (IFD) with Membrane-Embedded Molecular Dynamics (MD) to ensure physiological

relevance.

Part 1: Chemical Space & Pharmacophore
Deconstruction
Before initiating software protocols, the ligand's chemical behavior must be defined. The

molecule consists of a basic secondary amine flanked by a flexible ethyl-phenyl tail and a polar
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oxolane (tetrahydrofuran) ring.

Stereochemical Considerations
The C3 position of the oxolane ring is chiral. Biological activity often diverges sharply between

enantiomers.

Directive: You must model both (R)- and (S)- enantiomers independently.

Protonation State: The secondary amine (

) will be protonated (+1 charge) at physiological pH (7.4). This is critical for the salt-bridge
formation with the receptor's aspartate/glutamate anchors.

Pharmacophore Mapping
The binding hypothesis is based on the Glennon Model for Sigma receptors and the canonical

trace-amine binding mode.
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Figure 1: Pharmacophore deconstruction and predicted interaction modes against primary

targets.

Part 2: Structural Preparation (The Setup)
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Target Selection: The Sigma-1 Receptor
The primary target for this simulation is the Human Sigma-1 Receptor.

PDB ID:5HK1 (Agonist-bound state) or 6DK1.

Rationale: The σ1R is an Endoplasmic Reticulum (ER) resident protein.[1][2][3] It exists as a

trimer but functions monomerically in ligand binding dynamics.

Critical Step (Lipids): Unlike soluble proteins, σ1R must be modeled in a lipid bilayer. The

crystal structure often contains monoolein artifacts which must be removed and replaced

with a POPC membrane.

Homology Modeling for TAAR1 (Secondary Target)
If investigating Trace Amine pathways, use the Human TAAR1 structure.

Template: If a high-res crystal structure is unavailable, generate a homology model using 5-

HT4 receptor (PDB: 2VPZ) or the AlphaFold predicted structure (AF-Q96RJ0-F1), as TAAR1

shares high sequence identity with serotonin receptors in the orthosteric binding pocket.

Part 3: Molecular Docking Workflow
Standard rigid docking fails for this scaffold because the σ1R binding pocket is highly plastic.

We utilize Induced Fit Docking (IFD) to allow residue side chains (specifically Tyr103, Phe184,

and Glu172) to adapt to the bulky phenylethyl group.

Protocol 1: Induced Fit Docking (Schrödinger/Glide or
AutoDock Vina Flexible)

Grid Generation: Center the grid on the co-crystallized ligand (e.g., 4-IBP in 5HK1).

Box Size:

Å (Large enough to accommodate the flexible ethyl linker).

Constraint Setup:
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Define a Hydrogen Bond/Salt Bridge constraint on the carboxylate oxygen of Glu172 (for

σ1R) or Asp102 (for TAAR1).

Logic: This interaction is non-negotiable. If the amine does not anchor here, the pose is

artifactual.

Conformational Sampling:

Generate max 20 poses per enantiomer.

Set energy window to 2.5 kcal/mol.

Scoring: Use XP (Extra Precision) scoring.

Validation Metric:

Self-Docking: Re-dock the native ligand (e.g., PD144418) into 5HK1.

Success Criteria: RMSD between crystallographic and docked pose must be

Å.

Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the N-(2-phenylethyl)oxolan-3-
amine stays bound in a hydrated, lipid environment.

System Construction
Force Field: CHARMM36m (best for protein-lipid interactions) or AMBER ff19SB with

LIPID17.

Membrane: Embed the protein-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-

phosphocholine) bilayer. This mimics the ER membrane composition.

Solvation: TIP3P water model; neutralize with 0.15 M NaCl.

Simulation Protocol (GROMACS/NAMD)
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Visualizing the MD Workflow
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Figure 2: Membrane-embedded Molecular Dynamics simulation pipeline.

Part 5: Analysis & Binding Free Energy (MM/GBSA)
To quantify the affinity, we calculate the Binding Free Energy (

) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the
last 20 ns of the trajectory.

The Equation
Where

.
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Key Interaction Metrics
Analyze the trajectory for the persistence of these specific contacts:

Salt Bridge Stability: Distance between Ligand-N and Glu172-OE1/OE2.

Threshold:

Å for

of simulation time.

Hydrophobic Enclosure: Calculation of solvent-accessible surface area (SASA) of the

phenylethyl group.

Expectation: SASA should decrease significantly upon binding.

RMSD (Root Mean Square Deviation):

Ligand RMSD relative to the protein backbone should remain

Å. Higher fluctuations indicate weak binding or a "floppy" binder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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